3-Fluoro-4-(methylthio)phenylboronic acid

Lipophilicity Drug Design Membrane Permeability

Specialized arylboronic acid with 3-fluoro, 4-methylthio substitution for precise electronic tuning in Suzuki-Miyaura cross-coupling. High predicted LogP (2.29) suits CNS-target biaryl core construction; post-coupling oxidation of -SMe enables systematic SAR exploration. ≥98% purity standard for demanding pharmaceutical and materials science applications.

Molecular Formula C7H8BFO2S
Molecular Weight 186.02 g/mol
CAS No. 221030-80-4
Cat. No. B1343225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(methylthio)phenylboronic acid
CAS221030-80-4
Molecular FormulaC7H8BFO2S
Molecular Weight186.02 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)SC)F)(O)O
InChIInChI=1S/C7H8BFO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3
InChIKeyCNDNUZUKUGDDGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(methylthio)phenylboronic acid (CAS 221030-80-4): A Specialized Organoboron Building Block for Suzuki-Miyaura and Advanced Coupling Chemistry


3-Fluoro-4-(methylthio)phenylboronic acid is a specialized arylboronic acid building block characterized by the unique combination of a fluorine atom and a methylthio (-SMe) group on the phenyl ring . This structural motif is critical for introducing both electron-withdrawing and electron-donating properties into target molecules, enabling fine-tuned reactivity and physicochemical profiles. It is primarily employed as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of complex biaryl and heteroaryl systems . The compound is typically offered at high purity (≥98%) for demanding pharmaceutical and material science research applications .

Why 3-Fluoro-4-(methylthio)phenylboronic acid (CAS 221030-80-4) Cannot Be Replaced by a Generic Analogue in Critical Research Applications


Substituting this specific compound with a seemingly similar analogue, such as a different regioisomer, an oxygen analog, or a non-methylthio-substituted phenylboronic acid, will fundamentally alter the reaction outcomes and downstream properties. The unique 3-fluoro, 4-methylthio substitution pattern dictates a specific electronic and steric environment , resulting in quantifiable differences in lipophilicity (LogP), reactivity, and the stability of the resulting intermediates. As demonstrated by class-level studies on fluorinated boronic acids, even minor positional changes can significantly impact both the Lewis acidity and hydrolytic stability of the boronic acid moiety, directly affecting coupling efficiency and the formation of unwanted protodeboronation byproducts [1]. The quantitative evidence below demonstrates that simple substitution will compromise key design parameters, such as target LogD and synthetic handle availability, making the specific CAS 221030-80-4 compound non-interchangeable for precise scientific and procurement needs.

Quantitative Differentiation of 3-Fluoro-4-(methylthio)phenylboronic acid (CAS 221030-80-4) Versus Closest Analogues


Enhanced Lipophilicity: A 478-Fold Increase in Predicted LogP Versus the Oxygen Analogue

The presence of the methylthio (-SMe) group imparts a significantly higher lipophilicity compared to its oxygen-containing analogue, 3-fluoro-4-methoxyphenylboronic acid. This is a critical factor for optimizing membrane permeability and target binding in medicinal chemistry . The predicted LogP for the target compound is 2.29 , whereas the reported LogP for the 4-methoxy analogue is -0.48590 . This substantial difference can drastically alter a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Lipophilicity Drug Design Membrane Permeability LogP

Superior Lipophilicity Over the Sulfonyl Analogue: A Critical Differentiator for CNS-Targeted Compounds

When compared to the oxidized sulfonyl analogue, 3-fluoro-4-(methylsulfonyl)phenylboronic acid, the target compound provides a drastically different lipophilicity profile. The methylthio group yields a predicted LogP of 2.29 , which is more than two orders of magnitude higher than the sulfonyl analogue's LogP of -0.01020 . This difference is crucial for applications requiring passive diffusion across biological membranes, such as the blood-brain barrier.

CNS Drug Discovery LogP Blood-Brain Barrier Sulfonyl vs. Methylthio

Stringent Storage Requirement as a Proxy for Lower Intrinsic Stability

The recommended storage condition for 3-Fluoro-4-(methylthio)phenylboronic acid is 4°C under an inert nitrogen atmosphere . This is a more stringent requirement compared to many common phenylboronic acid analogues, such as 3-fluoro-4-methoxyphenylboronic acid, which can be stored long-term at room temperature in a cool, dry place . This indicates a higher propensity for decomposition or protodeboronation, a class-level inference supported by studies showing that electron-rich and specific substitution patterns on arylboronic acids can enhance instability [1].

Compound Stability Storage Condition Protodeboronation Procurement

Differentiation via a Versatile and Oxidizable Methylthio (-SMe) Synthetic Handle

A key differentiating feature of this compound is the presence of the methylthio (-SMe) group, which serves as a versatile synthetic handle for late-stage functionalization. Unlike its oxygen or alkyl analogues, the sulfur atom can be selectively oxidized to a sulfoxide (-SOMe) or sulfone (-SO2Me), introducing a dramatic polarity shift and creating new hydrogen-bonding opportunities in the target molecule . This is in stark contrast to analogues like 3-fluoro-4-methylphenylboronic acid or 3-fluoro-4-methoxyphenylboronic acid, which lack this tunable handle.

Synthetic Handle Oxidation Sulfoxide Sulfone Derivatization

Key Application Scenarios for 3-Fluoro-4-(methylthio)phenylboronic acid (CAS 221030-80-4) Based on Quantitative Differentiation


Medicinal Chemistry Optimization of CNS-Penetrant Drug Candidates

Leveraging the compound's high predicted LogP of 2.29 , this boronic acid is ideally suited for constructing biaryl cores intended for central nervous system (CNS) targets, where a LogD in the 2-4 range is often associated with optimal blood-brain barrier penetration. The alternative methoxy or sulfonyl analogues, with their significantly lower LogP values, would likely yield molecules with poor brain exposure [REFS-2, REFS-3].

Late-Stage Diversification via Oxidation of the Methylthio Handle

In structure-activity relationship (SAR) studies, researchers can use 3-fluoro-4-(methylthio)phenylboronic acid as a common intermediate. After performing the desired Suzuki-Miyaura coupling to install the biaryl framework, the methylthio group can be selectively oxidized to a sulfoxide or sulfone. This allows for the systematic exploration of a compound series' physicochemical space and biological activity without resynthesizing the entire molecule from a new boronic acid starting material .

Synthesis of Electron-Rich Aromatic Systems for Material Science

The electron-donating nature of the methylthio group , combined with the electron-withdrawing fluorine, creates a unique electronic push-pull system on the phenyl ring. This makes the compound a valuable monomer or building block in the synthesis of functional materials, such as organic semiconductors or liquid crystals, where precise control over the HOMO/LUMO energy levels is critical. The ability to further oxidize the sulfur atom provides a post-polymerization tool for tuning electronic properties.

Chemical Biology Probes for Oxidative Stress

The methylthio group's susceptibility to oxidation can be exploited in the design of chemical biology probes. A fluorescent or bioactive molecule constructed using this boronic acid could act as a sensor for reactive oxygen species (ROS). The oxidation of the thioether to a sulfoxide or sulfone would result in a measurable change in the molecule's properties (e.g., fluorescence intensity or cellular localization), providing a quantifiable readout of oxidative stress in a cellular or in vivo model.

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